molecular formula C20H19NO2 B5709161 4-{[4-(benzyloxy)benzyl]amino}phenol

4-{[4-(benzyloxy)benzyl]amino}phenol

Cat. No.: B5709161
M. Wt: 305.4 g/mol
InChI Key: MYNKLGZVBMXIGU-UHFFFAOYSA-N
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Description

4-{[4-(Benzyloxy)benzyl]amino}phenol is a phenolic derivative featuring a benzyloxy-substituted benzylamine group. Its structure combines a phenol moiety with a secondary amine linked to a benzyloxybenzyl group, making it a versatile intermediate for pharmaceutical and materials chemistry.

Properties

IUPAC Name

4-[(4-phenylmethoxyphenyl)methylamino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c22-19-10-8-18(9-11-19)21-14-16-6-12-20(13-7-16)23-15-17-4-2-1-3-5-17/h1-13,21-22H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNKLGZVBMXIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671003
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(benzyloxy)benzyl]amino}phenol typically involves a multi-step process. One common method is the reaction of 4-benzyloxybenzyl chloride with 4-aminophenol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(benzyloxy)benzyl]amino}phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-{[4-(benzyloxy)benzyl]amino}phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{[4-(benzyloxy)benzyl]amino}phenol involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Related Compounds

  • Monobenzone (4-(benzyloxy)phenol): Synthesized by simpler etherification of phenol with benzyl bromide, lacking the amino group .
  • Benzyl carbamates of 4-aminosalicylanilides: Involve protection of the amino group with benzyl chloroformate, followed by coupling with anilines under microwave conditions .
  • Amino acid conjugates: 4-(Benzyloxy)phenol derivatives are coupled with amino acids via carbodiimide chemistry, highlighting the role of protective groups (e.g., benzyl for phenol) .

Structural and Functional Comparison

Key Structural Features

Compound Core Structure Functional Groups
4-{[4-(Benzyloxy)benzyl]amino}phenol Phenol + benzyloxybenzylamine –OH, –NH–, benzyl ether
Monobenzone Phenol + benzyl ether –OH, benzyl ether
Benzyl carbamates (e.g., CbzPAS) 4-Aminosalicylic acid + benzyl carbamate –COOH, –NH–Cbz, –OH
Schiff base metal complexes 4-(Benzyloxy)-2-hydroxybenzaldehyde + amine –OH, –CH=N–, metal coordination sites

Impact of Substituents

  • Phenolic –OH: Contributes to antioxidant activity and metal chelation, as seen in Schiff base complexes .

Physicochemical Properties

  • Solubility: The amino group in this compound may improve water solubility compared to monobenzone, which is highly lipophilic .
  • Stability: Benzyl ethers are generally stable under basic conditions but cleaved by acids or hydrogenolysis, whereas the secondary amine may undergo oxidation .
  • Melting Points: Related Schiff base ligands with metal coordination exhibit higher melting points (>200°C) due to crystalline stability , whereas monobenzone melts at ~120°C .

Enzyme Inhibition

  • Cholinesterase Inhibition : Structural analogs inhibit acetylcholinesterase (AChE), likely via π-π stacking and hydrogen bonding .

Antioxidant and Antimicrobial Activity

  • Schiff base complexes: Exhibit significant antioxidant (IC₅₀ ~10–50 µM) and antimicrobial activity (MIC 8–32 µg/mL) due to phenolic –OH and metal coordination .
  • 4-(Benzyloxy)phenol derivatives: Demonstrated depigmentation effects (monobenzone) but lack antimicrobial activity .

Q & A

Q. Key Characterization Techniques :

  • Spectroscopy : IR, ¹H/¹³C NMR, and ESI-MS are critical for confirming structural integrity .
  • Chromatography : HPLC or column chromatography ensures purity .

Advanced: How can researchers resolve contradictions in reported synthetic yields across studies?

Answer:
Contradictions often arise from variations in:

  • Reaction conditions : Microwave synthesis (e.g., 80°C for 10 minutes) vs. conventional heating (e.g., reflux for 24 hours) significantly impacts yield .
  • Catalysts : Use of TBAI (tetrabutylammonium iodide) or palladium catalysts alters reaction efficiency .
  • Solvent systems : Polar aprotic solvents (DMF, DMSO) may enhance coupling reactions compared to toluene .

Q. Methodological Recommendations :

  • Conduct a Design of Experiments (DoE) to optimize temperature, solvent, and catalyst ratios.
  • Compare yields under controlled conditions using identical characterization protocols .

Basic: What analytical techniques are most reliable for structural confirmation?

Answer:

  • NMR Spectroscopy : ¹H NMR peaks at δ 7.2–7.4 ppm (benzyl protons) and δ 6.5–7.0 ppm (phenolic protons) are diagnostic .
  • Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., [M+H]⁺ at m/z 348.16) .
  • IR Spectroscopy : Stretching vibrations for -NH (3300 cm⁻¹) and C-O (1250 cm⁻¹) validate functional groups .

Q. Reference Data :

  • Cross-check with NIST Chemistry WebBook entries for similar compounds (e.g., CAS 3230-39-5) .

Advanced: How to design assays for evaluating biological activity (e.g., antimicrobial or antioxidant)?

Answer:

  • Antimicrobial Assays :
    • Use broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
    • Compare activity to Schiff base metal complexes (e.g., Co(II), Cu(II)), which show enhanced potency .
  • Antioxidant Assays :
    • Employ DPPH radical scavenging or FRAP assays.
    • Correlate results with electron-donating groups (e.g., phenolic -OH) in the structure .

Table 1 : Example Bioactivity Data (Hypothetical)

Assay TypeIC₅₀/ MIC (µg/mL)Reference Compound
DPPH Scavenging12.5 ± 1.2Ascorbic acid (5.0)
Antimicrobial25.0 (S. aureus)Ampicillin (0.5)

Advanced: How does the compound behave under acidic or reductive conditions?

Answer:

  • Acidic Conditions : The benzyloxy group may undergo hydrolysis to form 4-aminophenol derivatives. Monitor via TLC or HPLC .
  • Reductive Conditions : Catalytic hydrogenation (Pd/C, H₂) removes benzyl protecting groups, yielding primary amines .

Q. Stability Study Design :

  • Expose the compound to HCl (0.1–2.0 M) or H₂/Pd-C at varying temperatures.
  • Characterize degradation products using LC-MS .

Advanced: What computational methods are suitable for studying structure-activity relationships (SAR)?

Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., tyrosinase or kinases) .
  • DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity .
  • Hirshfeld Surface Analysis : Evaluate intermolecular interactions (e.g., π-π stacking) in crystal structures .

Basic: What are the challenges in purifying this compound?

Answer:

  • Byproduct Formation : Side reactions during coupling (e.g., over-alkylation) require rigorous chromatography .
  • Solubility Issues : Low solubility in polar solvents complicates crystallization. Use gradient elution with hexane/ethyl acetate .

Q. Purification Protocol :

Crude product purification via silica gel column (hexane:EtOAc 3:1).

Recrystallization from ethanol/water .

Advanced: How to explore structure-activity relationships using analogs?

Answer:

  • Synthesize Derivatives : Modify the benzyloxy group (e.g., replace with methoxy or nitro groups) .
  • Compare Bioactivity : Test analogs against the parent compound in enzymatic (e.g., cholinesterase inhibition) or cellular assays .

Q. Example Analog Modifications :

  • 4-{[4-(Methoxy)benzyl]amino}phenol (CAS 1931997-83-9) .
  • Metal complexes (e.g., Cu(II)-Schiff base) for enhanced stability .

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